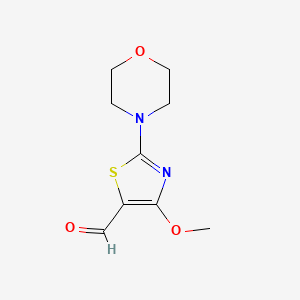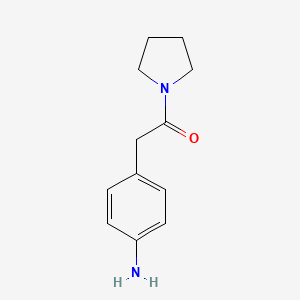
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde (MMTC) is a heterocyclic compound that is of particular interest to the scientific community. It is a versatile compound that is used in many different fields, due to its unique properties. MMTC is used in the synthesis of a variety of compounds, as well as in the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Photophysical Properties and Computational Analysis
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is used in the synthesis of novel fluorescent styryl push-pull compounds, which are characterized by their photophysical properties. These compounds demonstrate unique absorptive and emissive properties influenced by solvent polarity and viscosity. Computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to understand their molecular and electronic parameters (Sekar et al., 2014).
Antimicrobial and Antitubercular Activities
This compound plays a role in the synthesis of various derivatives that have shown significant antimicrobial and antitubercular activities. These activities are determined through structural analysis and spectral data, highlighting its potential in developing new antimicrobial agents (Başoğlu et al., 2012).
Crystal Structure and Stability Analysis
The crystal structure of derivatives of this compound is studied for its stability and molecular interactions. These studies involve examining hydrogen bonds and other molecular interactions, contributing to the understanding of its structural stability and potential applications (Yusof & Yamin, 2005).
Synthesis of Novel Compounds for Biological Applications
Research includes synthesizing novel compounds using this compound for potential biological applications. These compounds are tested for various biological activities, including antifungal, antitumor, and antimicrobial properties, indicating its significance in medicinal chemistry (Khalifa et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such as serine/threonine-protein kinase and non-receptor protein-tyrosine kinase , which play essential roles in cell cycle regulation and cell migration, respectively.
Mode of Action
Based on the targets of similar compounds, it may interact with its targets, leading to changes in cell cycle regulation or cell migration .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation and cell migration .
Result of Action
Similar compounds have been found to have effects on cell cycle regulation and cell migration .
Análisis Bioquímico
Biochemical Properties
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to cellular damage and dysfunction, highlighting the importance of dose optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit or activate key enzymes in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell. These interactions can lead to changes in the levels of metabolites, which in turn influence cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution to target sites. Its localization within cells can affect its activity, as it may accumulate in specific compartments or organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Propiedades
IUPAC Name |
4-methoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-13-8-7(6-12)15-9(10-8)11-2-4-14-5-3-11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAFACCQZWQYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)N2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)







